molecular formula C7H5IN2O B596094 4-Iodo-2-methoxynicotinonitrile CAS No. 1206969-73-4

4-Iodo-2-methoxynicotinonitrile

Cat. No.: B596094
CAS No.: 1206969-73-4
M. Wt: 260.034
InChI Key: NCMZKRGEPQKODP-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxynicotinonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The iodine substituent on the pyridine ring makes it a versatile precursor for cross-coupling reactions, enabling researchers to efficiently construct more complex molecules for biological evaluation . This functional group is a key feature in compounds studied for their interaction with protein targets such as the adenosine A2A receptor, a G protein-coupled receptor (GPCR) . Research on related dicyanopyridine compounds has shown that this chemotype can exhibit a range of efficacies, from partial agonism to inverse agonism, making it a valuable scaffold for investigating GPCR function and developing new therapeutic agents . Furthermore, the nicotinonitrile core structure is a privileged scaffold in pharmaceutical research, found in compounds with a broad spectrum of reported biological activities. These activities include serving as inhibitors for enzymes like α-glucosidase, tyrosinase, and urease, as well as exhibiting antimicrobial and antioxidant properties . As such, this compound provides researchers with a key synthetic handle to access novel chemical space and develop new potential inhibitors and bioactive molecules.

Properties

IUPAC Name

4-iodo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZKRGEPQKODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679756
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-73-4
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxynicotinonitrile typically involves the iodination of 2-methoxynicotinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, providing high yields and selectivity . The reaction conditions are mild, making it suitable for substrates sensitive to oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    N-iodosuccinimide (NIS): Used for iodination.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acetic Acid: Common solvent for iodination reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Nicotinonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Iodo-2-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxynicotinonitrile involves its interaction with various molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1)
  • Structural Difference : Methoxy group at the 5-position instead of the 2-position.
  • For example, the 5-methoxy group may hinder access to the iodine atom, reducing coupling efficiency compared to the 2-methoxy isomer .
  • Purity : 98% (Combi-Blocks) .
b) 4-Amino-5-methoxynicotinonitrile
  • Functional Difference: Replaces iodine with an amino group (-NH₂).
  • Impact: The amino group enhances nucleophilicity, making this compound more suited for condensation reactions rather than halogen-based cross-couplings. The absence of iodine limits its utility in metal-catalyzed reactions .

Functional Group Variants

a) 6-Iodo-5-methoxynicotinic Acid (CAS: 1956366-51-0)
  • Structural Difference : Nitrile group replaced by carboxylic acid (-COOH) at the 3-position.
  • Impact : The carboxylic acid introduces hydrogen-bonding capability and acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry. However, the lack of a nitrile reduces its versatility in cyanation reactions .
  • Purity : 95% (Combi-Blocks) .
b) 4-Methoxybenzonitrile
  • Structural Difference : Simpler benzene backbone without iodine or pyridine nitrogen.
  • This compound is primarily used as a precursor in dye synthesis .

Commercial Availability and Purity

Compound Name CAS Number Molecular Formula Purity Supplier
4-Iodo-2-methoxynicotinonitrile 1206969-73-4 C₇H₅IN₂O 95% Combi-Blocks
This compound 2621932-48-5* C₇H₅IN₂O 98% CymitQuimica
4-Iodo-5-methoxynicotinonitrile 1138444-07-1 C₇H₅IN₂O 98% Combi-Blocks
6-Iodo-5-methoxynicotinic Acid 1956366-51-0 C₇H₆INO₃ 95% Combi-Blocks

*Note: The CAS 2621932-48-5 for this compound in CymitQuimica’s catalog may indicate a typographical error or a distinct isomer; further structural confirmation is advised .

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